

Comparative Stability of Caspofungin Under Various Storage Conditions

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Compound of Interest

Compound Name: Caspofungin-d4

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical stability of Caspofungin under different storage temperatures and in various solutions. The data presented is compiled from published stability studies to assist researchers and drug development professionals in handling and formulating this critical antifungal agent.

Executive Summary

Caspofungin, an echinocandin antifungal agent, is susceptible to degradation, primarily through hydrolysis. This guide summarizes quantitative data on its stability in solution under refrigerated and room temperature conditions. Experimental protocols for stability-indicating analytical methods are detailed, and key pathways related to its mechanism of action and degradation are visualized.

Comparative Stability Data

The stability of Caspofungin in solution is significantly influenced by temperature. Refrigerated storage (2-8 °C) markedly extends its shelf-life compared to room temperature (24-25 °C).

Storage Condition	Vehicle	Concentration	Duration	Remaining Caspofungin (%)	Degradation Product Increase	Reference
Refrigerated	0.9% Sodium Chloride	50 mg/100 mL	4 weeks	≥90%	Not specified	[1]
0.9% Sodium Chloride	0.5 mg/mL	58 days	Chemically stable	Not specified	[1]	
Elastomeric Infusion Devices	0.2, 0.28, 0.5 mg/mL	14 days	≥90%	Within historical limits	[2][3]	
Room Temperature	0.9% Sodium Chloride	0.5 mg/mL	120 hours (5 days)	>90%	2.3% of total peak area	[1]
Manufacturer Recommendation	Infusion Solution	24 hours	Not specified	Not specified	[1]	
Elastomeric Infusion Devices	0.2, 0.28, 0.5 mg/mL	60 hours (2.5 days)	≥90%	Within historical limits	[2][3]	
Forced Degradation	0.1 M HCl	Not specified	Not specified	Significant degradation	Not specified	[4]
0.1 M NaOH	Not specified	Not specified	Significant degradation	Not specified	[4]	
3% H ₂ O ₂	Not specified	Not specified	Significant degradation	Not specified	[4]	

80 °C (Thermal)	Not specified	Not specified	Significant degradation	Not specified	[4]
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Degradation Pathway

Caspofungin primarily degrades via hydrolysis, which results in the opening of its cyclic peptide structure to form an inactive open-ring peptide, L-747969.[4] Further degradation can lead to the breakdown of the molecule into its constituent amino acids.[4] Dimerization of the hydrolyzed product has also been reported as a degradation route.[4]

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A common method for assessing Caspofungin stability involves reversed-phase HPLC with UV detection.[4][5]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
- Mobile Phase:
 - Mobile Phase A: 0.1% Trifluoroacetic acid in water.[4]
 - Mobile Phase B: Acetonitrile.[4]
- Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is employed to ensure the separation of polar degradation products from the parent Caspofungin peak.[4]
- Flow Rate: 1.0 mL/min.[4]
- Column Temperature: 30°C.[4]

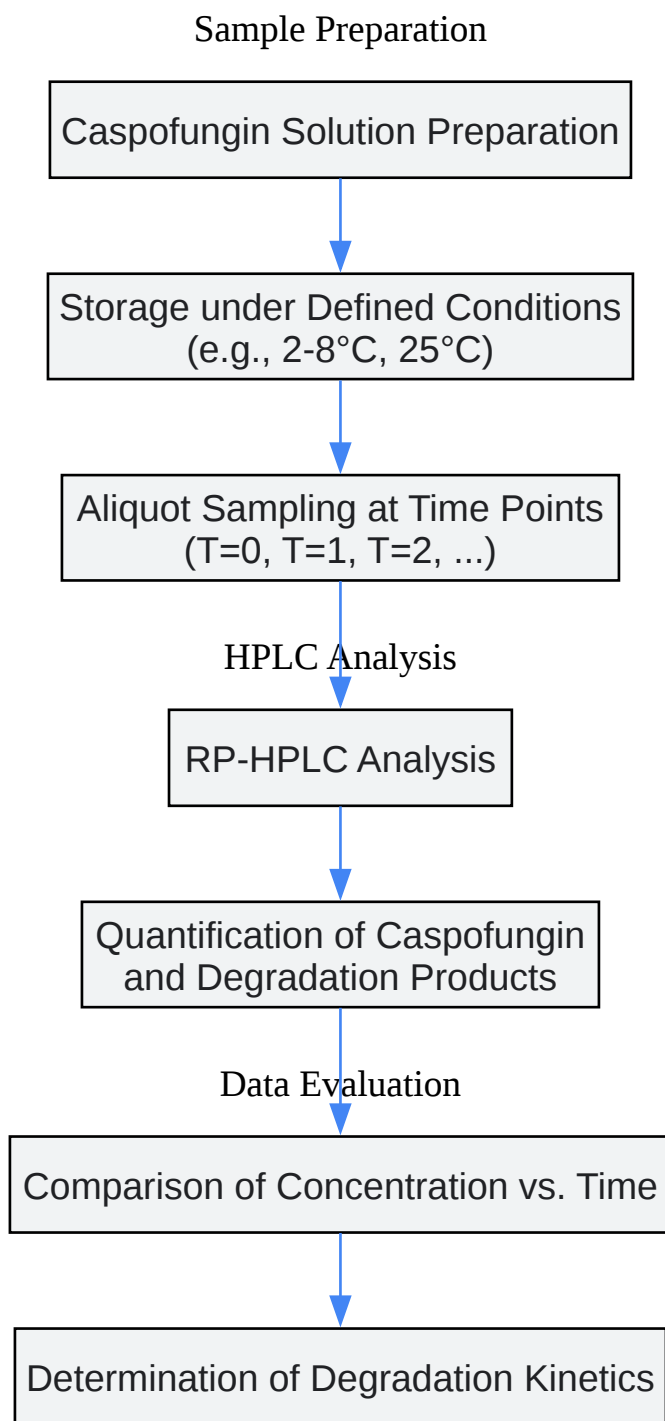
- Detection: UV at 210 nm.[4]
- Sample Preparation:
 - Accurately weigh and dissolve the Caspofungin sample in a suitable diluent (e.g., mobile phase) to a known concentration.
 - Filter the sample through a 0.45 µm filter before injection.[4]

Forced Degradation Studies

To establish the stability-indicating nature of the analytical method, forced degradation studies are performed under various stress conditions.[4]

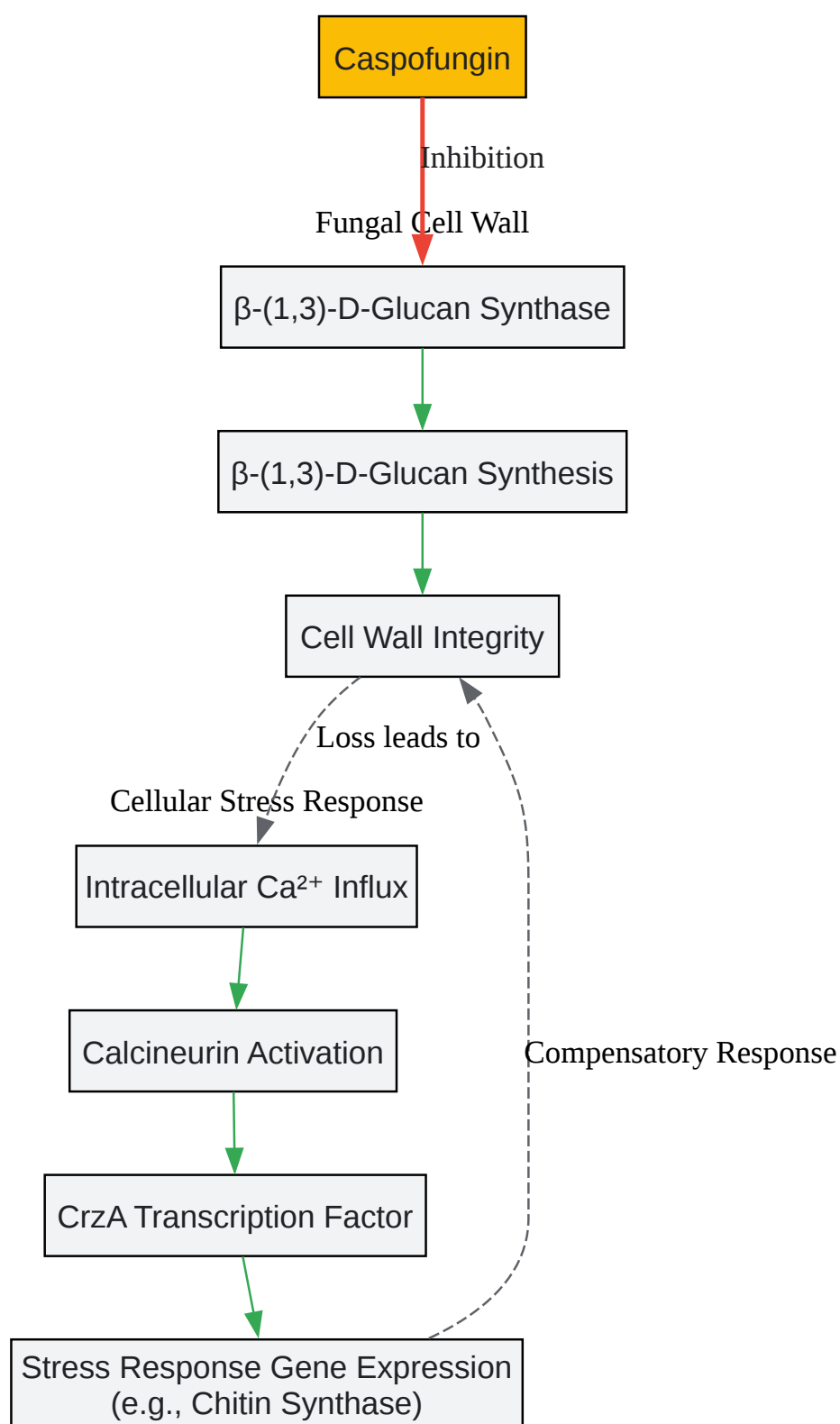
- Acidic Condition: Incubate the sample in 0.1 M HCl at 60°C.[4]
- Basic Condition: Incubate the sample in 0.1 M NaOH at room temperature.[4]
- Oxidative Condition: Incubate the sample in 3% H₂O₂ at room temperature.[4]
- Thermal Condition: Heat the solid sample or a solution at a high temperature (e.g., 80°C).[4]

Visualizations



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Experimental workflow for Caspofungin stability assessment.



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Caspofungin's mechanism of action and induced signaling pathway.

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